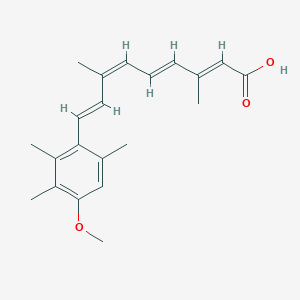
9-cis Acitretin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-cis Acitretin is a synthetic retinoid, a derivative of vitamin A, known for its therapeutic applications, particularly in dermatology. It is a geometric isomer of acitretin, which is used in the treatment of severe psoriasis and other skin disorders. Retinoids, including this compound, play a crucial role in regulating cell growth, differentiation, and apoptosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-cis Acitretin involves several steps, starting from the reaction of 3-formyl-crotonic acid butyl ester with 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-l-triphenyl phosphonium bromide. This reaction is carried out in the presence of a mild inorganic base, followed by isomerization using iodine to achieve the desired trans isomer with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain high yield and purity. The process involves multiple purification steps to isolate the final product, ensuring it meets regulatory standards for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions: 9-cis Acitretin undergoes various chemical reactions, including:
Oxidation: Conversion to its oxidized form, such as 4-oxo-9-cis Acitretin.
Reduction: Reduction reactions to form different isomers.
Substitution: Reactions involving the substitution of functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like cytochrome P450 enzymes.
Reduction: Utilizes reducing agents under controlled conditions.
Substitution: Involves nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions include various isomers and oxidized derivatives, which are studied for their biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
9-cis Acitretin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study retinoid chemistry and reaction mechanisms.
Biology: Investigated for its role in cell differentiation and apoptosis.
Medicine: Primarily used in dermatology for treating severe psoriasis and other skin disorders.
Industry: Utilized in the development of new retinoid-based therapies and cosmetic products.
Mécanisme D'action
The mechanism of action of 9-cis Acitretin involves binding to retinoid receptors, such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding regulates gene transcription, leading to normalization of cell growth and differentiation. The exact molecular pathways are still under investigation, but it is believed that this compound modulates the expression of genes involved in cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
All-trans Retinoic Acid: Another retinoid with similar therapeutic applications but different receptor binding affinities.
13-cis Retinoic Acid: Used in the treatment of severe acne and other skin conditions.
Etretinate: A precursor to acitretin with a longer half-life and different pharmacokinetic properties.
Uniqueness: 9-cis Acitretin is unique due to its ability to bind both RARs and RXRs, making it a versatile compound in retinoid therapy. Its geometric isomerism also provides distinct biological activities compared to other retinoids .
Propriétés
Formule moléculaire |
C21H26O3 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
(2E,4E,6Z,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8-,15-12+ |
Clé InChI |
IHUNBGSDBOWDMA-CJJRUFRZSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C)C)C)OC |
SMILES canonique |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


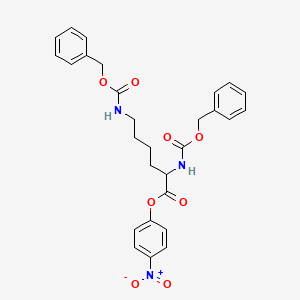
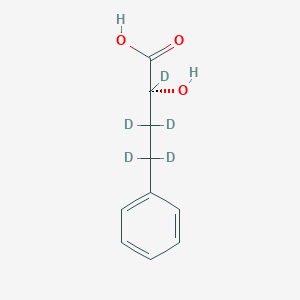
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butanoic acid](/img/structure/B13401190.png)
![N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B13401193.png)
![[1,3,4]Oxathiazolo[4,5-a]pyridin-4-ium-2-one;hydrochloride](/img/structure/B13401195.png)
![Dipotassium;3-[3-(carboxylatomethylamino)-2-hydroxyphenyl]propanoate](/img/structure/B13401208.png)
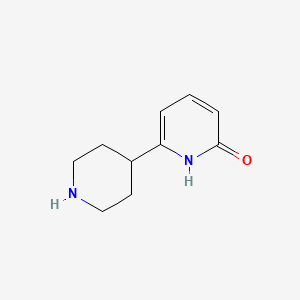

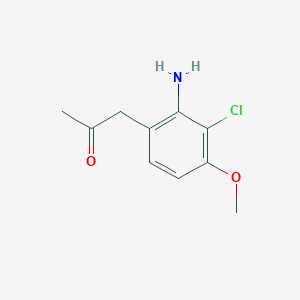

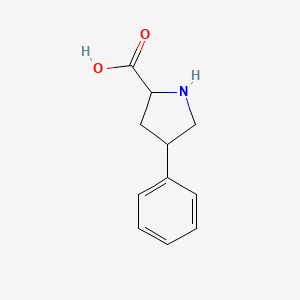
![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one](/img/structure/B13401222.png)
![7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13401226.png)

